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Compound of Interest

(2-Methylamino-ethoxy)-acetic
Compound Name:

acid
CAS No.: 98137-58-7
Cat. No.: B6326243

Get Quote

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACS) often stalls at the
"Permeability-Solubility Paradox.” While long Polyethylene Glycol (PEG) linkers improve water
solubility, they frequently degrade cell permeability due to high Topological Polar Surface Area
(TPSA) and excessive hydrogen bond donors (HBD).

This guide details the application of (2-Methylamino-ethoxy)-acetic acid, a specialized
"hybrid" linker. By combining a short PEG ether unit with an N-methylated secondary amine,
this linker offers a critical advantage: it maintains aqueous solubility while reducing HBD count,
thereby facilitating the "chameleon effect"—the ability of a molecule to shield its polarity during
cell membrane transit.

Technical Profile & Rationale
Chemical Structure Analysis
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(2-Methylamino-ethoxy)-acetic acid represents a structural fusion between sarcosine and a
short PEG unit.

Property Value | Description Impact on PROTAC Design
HOOC-CH2-0O-CH2-CH2-NH- Heterobifunctional handle
Structure ) ]
CH3 (Acid + Secondary Amine).
Minimal mass penalty; keeps
MW ~133.15 Da
total PROTAC MW < 1000 Da.
N-methylation removes one
) ] HBD compared to standard
H-Bond Donors 1 (Acid OH) / 1 (Amine NH)* ] ) )
PEG-amines, improving
permeability.
Short chain length (approx. 6-8
o atoms) restricts entropic
Flexibility Moderate

penalty upon ternary complex

formation.

The "Goldilocks" Zone

Unlike standard linear alkyl linkers (too lipophilic) or long PEG chains (too polar), this linker
occupies a strategic middle ground:

o Solubility: The ether oxygen (-O-) acts as a hydrogen bond acceptor, solvating the molecule
in aqueous media (cytosol).

o Permeability: The N-methyl group caps the amine. In lipophilic environments (cell
membrane), this reduces the energy penalty for desolvation, allowing the molecule to pass
more easily than non-methylated analogs.

Protocol A: Chemical Synthesis Strategy

Objective: Conjugate (2-Methylamino-ethoxy)-acetic acid between a VHL Ligand (e.g., VHL-
amine) and a Target Protein Ligand (POl-acid).
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Context: The secondary amine in this linker is less nucleophilic than a primary amine due to
steric hindrance. Standard coupling conditions must be adjusted.

Workflow Diagram
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Caption: Step-wise conjugation strategy emphasizing the deprotection and secondary amine
coupling phases.

Step-by-Step Procedure
Phase 1: Coupling to Ligand A (Primary Amine)

Use the N-Boc protected form of the linker to prevent self-polymerization.

 Activation: Dissolve N-Boc-(2-Methylamino-ethoxy)-acetic acid (1.2 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins at 0°C.

e Coupling: Add Ligand A (containing primary amine, 1.0 eq). Allow to warm to Room
Temperature (RT) and stir for 2-4 hours.

» Validation: Monitor by LC-MS for disappearance of Ligand A.

o Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), brine, and dry over
Na2S04.

Phase 2: Deprotection

o Reaction: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v).

o Duration: Stir at RT for 30-60 mins. Do not over-expose, as ether linkages can be sensitive
to prolonged strong acid.
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o Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. This
yields the Secondary Amine salt.

Phase 3: Coupling to Ligand B (Carboxylic Acid)

Critical Step: Secondary amines react slower. Standard EDC couplings often fail here.
e Preparation: Dissolve Ligand B-COOH (1.0 eq) in DMF.

e Activation: Add HATU (1.1 eq) and HOAt (1.1 eq). Note: HOAt is preferred over HOB for
sterically hindered amines. Add DIPEA (4.0 eq) to neutralize the amine salt from Phase 2.

e Coupling: Add the Secondary Amine intermediate (1.0 eq).
» Optimization: If conversion is low after 4 hours, elevate temperature to 40°C.
o Purification: Isolate final PROTAC via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Evaluation & Validation

Objective: Verify that the linker improves permeability without sacrificing degradation potency.

Permeability Assay (PAMPA)

Why: To quantify the "chameleon" effect of the N-methylated linker.
e Setup: Use a PAMPA sandwich plate with an artificial lipid membrane (dodecane/lecithin).
e Dosing: Add PROTAC (10 puM) to the donor well (pH 7.4).
 Incubation: 5 hours at RT.
e Readout: Measure concentration in Acceptor vs. Donor wells via LC-MS/MS.
e Benchmark: Compare against a standard "Linear PEG2" analog.
o Target Result:

cm/s (High permeability).
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Cellular Degradation (Western Blot)

Why: To ensure the short linker length allows ternary complex formation.

Cells: HeLa or HEK293 (depending on target).

Treatment: Dose-response (1 nM to 10 pM) for 16 hours.

Lysis: RIPA buffer + Protease Inhibitors.

Analysis: Immunoblot for POI. Normalize to Vinculin/GAPDH.

Calculation: Determine

(concentration for 50% degradation) and

Mechanism of Action Diagram
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Caption: The linker facilitates membrane crossing via N-methylation and supports ternary
complex stability via optimal length.

Troubleshooting Guide
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Issue Probable Cause Solution

o Switch coupling agent to
o Steric hindrance of secondary
Low Yield in Step 3 COMU or PyAOP. Increase

amine.
temp to 45°C.

_ ) If LogP > 5, consider using a
N Linker too short for highly )
Poor Solubility "double linker" strategy (e.g.,

lipophilic warheads. )
PEG2-Sarcosine).

The short linker may stabilize

PROTAC concentration too binary complexes over ternary
"Hook Effect" ] )
high.[1] ones at high conc. Test lower
ranges (1-100 nM).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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